molecular formula C15H19NO3 B1456044 Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate CAS No. 852051-11-7

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1456044
CAS No.: 852051-11-7
M. Wt: 261.32 g/mol
InChI Key: WEIQKOUQSRGZDC-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and carboxylate ester groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, also known as 1-N-Cbz-2-ethylpiperidin-4-one, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxylate ester, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enhancing its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways relevant to various diseases.
  • Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. Such interactions may influence cellular responses and gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of Benzyl 2-ethyl-4-oxopiperidine exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural modifications can significantly enhance its antimicrobial efficacy.

Neurological Implications

The compound is under investigation for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in conditions such as anxiety or depression .

Enzyme Inhibition Studies

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the interaction between Benzyl 2-ethyl-4-oxopiperidine derivatives and specific enzymes. For example, research into tyrosinase inhibitors has revealed that structural features of related compounds can influence their inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzyl 2-ethyl-4-oxopiperidine:

  • Antibacterial Evaluation : A series of derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications to the piperidine structure could enhance binding affinity to bacterial targets .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth, particularly against resistant strains .
  • Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems showed promise for developing treatments for neurological conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 2-ethyl-4-oxopiperidine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-oxo-1-piperidinecarboxylateLacks benzyl groupLimited antimicrobial activity
1-Benzyl-4-piperidoneNo carboxylate ester groupModerate enzyme inhibition
Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylateContains Boc protecting groupUsed in peptide synthesis

Benzyl 2-ethyl-4-oxopiperidine stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQKOUQSRGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744504
Record name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852051-11-7
Record name Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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